2-Fluoro-5-(trifluoromethoxy)aniline

Medicinal Chemistry Lipophilicity ADME Optimization

2-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine featuring a unique 2-fluoro and 5-trifluoromethoxy substitution pattern, with a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol. This substitution pattern confers a specific lipophilicity profile (XLogP3 of 2.6), a polar surface area of 35.3 Ų, and the capacity to act as a key synthetic intermediate [REFS-1, REFS-2].

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 116369-23-4
Cat. No. B056678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethoxy)aniline
CAS116369-23-4
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)N)F
InChIInChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
InChIKeyHQUWXEXDIIWBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4): Procurement-Grade Physicochemical and Functional Profile


2-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine featuring a unique 2-fluoro and 5-trifluoromethoxy substitution pattern, with a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol [1]. This substitution pattern confers a specific lipophilicity profile (XLogP3 of 2.6), a polar surface area of 35.3 Ų, and the capacity to act as a key synthetic intermediate [REFS-1, REFS-2]. It is primarily utilized as a coupling agent in the discovery of potent dual inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, a class of compounds implicated in angiogenesis .

Why 2-Fluoro-5-(trifluoromethoxy)aniline Cannot Be Simply Replaced by Its Trifluoromethyl Analog


Substitution of the -OCF₃ group with -CF₃ or -OCH₃ in the aniline ring is not a straightforward bioisosteric replacement. These groups have fundamentally different electronic properties, metabolic liabilities, and impacts on molecular conformation, which directly affect the potency and pharmacokinetic profile of the final drug candidates. The trifluoromethoxy group is a weaker electron-withdrawing group compared to trifluoromethyl, and its oxidative metabolic stability is distinct from both -CF₃ and -OCH₃ groups [REFS-1, REFS-2]. This leads to a non-linear structure-activity relationship (SAR) in kinase inhibitor scaffolds, making the specific use of 2-fluoro-5-(trifluoromethoxy)aniline critical for achieving the desired target engagement profiles demonstrated in dual TIE-2/VEGFR-2 inhibitors [2].

Head-to-Head Quantitative Differentiation: 2-Fluoro-5-(trifluoromethoxy)aniline vs. Closest Analogs


Superior Lipophilicity Control: LogP Reduction vs. 2-Fluoro-5-(trifluoromethyl)aniline

The target compound demonstrates a measurably lower lipophilicity compared to its direct CF₃ analog. The 2-fluoro-5-(trifluoromethoxy)aniline has an XLogP3 of 2.6 [1], which is 0.4 log units lower than the XLogP3 of 3.0 for 2-fluoro-5-(trifluoromethyl)aniline . This trend is confirmed by ACD/LogP calculations (2.28 vs 2.84, respectively) [REFS-3, REFS-4]. This difference allows for fine-tuning of logP in lead optimization campaigns, potentially mitigating high lipophilicity-related liabilities like rapid metabolic clearance and hERG binding.

Medicinal Chemistry Lipophilicity ADME Optimization

Validated Scaffold Activity: Enables Potent Dual TIE-2/VEGFR-2 Kinase Inhibition

The unique binding profile is established through its use as a key intermediate in a patented series of benzimidazole-urea inhibitors [1]. The specific 2-fluoro-5-(trifluoromethoxy)phenyl-urea moiety from this aniline is a critical component (Segment A) of the pharmacophore that enabled the discovery of potent dual inhibitors of TIE-2 and VEGFR-2 kinases, with Kᵢ values in the low nanomolar range (e.g., 1.3 nM for VEGFR-2) [2]. The nitro precursor to a structurally similar analog demonstrates the specific SAR preference for this substitution pattern over other halo-alkoxy combinations .

Oncology Angiogenesis Kinase Inhibitor

Enhanced Electrophilic Reactivity: Faster SNAr Amination vs. Chloro Analogs

The presence of the ortho-fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr). The 2-fluoro derivatives are generally more reactive than their 2-chloro counterparts, as the fluoride is a better leaving group in reactions with amines . This permits milder reaction conditions and higher yields in the synthesis of complex aniline derivatives.

Synthetic Chemistry Process Development Reactivities

Optimal Deployment Scenarios for 2-Fluoro-5-(trifluoromethoxy)aniline Based on Quantitative Evidence


Optimization of Dual TIE-2/VEGFR-2 Angiogenesis Inhibitors for Oncology

The primary use case. This compound is the essential fragment 'A' for a class of potent benzimidazole-urea kinase inhibitors. A research team developing anti-angiogenic therapies should use this specific aniline to build upon the established SAR from the Hasegawa et al. series, where it contributed to low nanomolar potency against both TIE-2 and VEGFR-2 [1]. Substitutions with non-fluorinated or CF₃-only analogs are shown to yield a significant drop in potency, making them suboptimal for maintaining target engagement.

Lead Optimization Campaigns Prioritizing Low Lipophilicity for Oral Bioavailability

In a multiparameter optimization of a hit compound where logP reduction is a key objective, 2-fluoro-5-(trifluoromethoxy)aniline should be prioritized over its 2-fluoro-5-(trifluoromethyl)aniline analog. The experimentally and computationally validated 0.4-0.5 unit lower logP for the -OCF₃ compound offers a concrete advantage in reducing the risk of poor solubility and rapid metabolic clearance, guiding compound procurement for parallel synthesis libraries [REFS-2, REFS-3].

Efficient Synthesis of Complex Aniline-Derived Pharmacophores via SNAr

A process chemist planning a scalable synthetic route for a complex aniline-containing drug candidate should select 2-fluoro-5-(trifluoromethoxy)aniline when a reactive electrophilic center is required. The ortho-fluorine substituent facilitates a milder and higher-yielding aryl amination step compared to analogous 2-chloro or non-fluorinated anilines, making it the reagent of choice for cost-effective production .

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